N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide is a compound that belongs to the class of benzamide derivatives. This compound exhibits potential pharmacological properties and has been investigated for its applications in medicinal chemistry, particularly in the context of receptor modulation and therapeutic interventions.
The compound has been referenced in various patent documents and scientific literature, indicating its relevance in pharmaceutical research. Notably, patents such as US7563811B2 and WO2013064538A1 describe its synthesis and potential applications, particularly in the treatment of conditions involving neurodegeneration and cancer .
This compound can be classified as:
The synthesis of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide typically involves multi-step organic reactions. Key methods may include:
The synthetic route may require specific reagents such as:
Reactions are typically carried out under controlled conditions to optimize yields and minimize side products .
The molecular structure of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide can be represented by its chemical formula:
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide can participate in several chemical reactions:
These reactions can be facilitated by various catalysts or reagents, depending on the desired transformation. For instance, palladium catalysts might be used for cross-coupling reactions involving the aryl groups .
The mechanism of action for N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide is primarily linked to its interaction with specific biological targets, such as receptors involved in neurotransmission or cancer pathways.
Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to mimic endogenous ligands or inhibit enzymatic activity .
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity .
N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide holds promise in several scientific fields:
The core architecture of N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide (C~20~H~12~ClFN~2~OS) relies on precise aryl sulfanyl-benzamide hybridization. Two principal routes dominate:
Stepwise Assembly: Initial formation of the 4-[(4-chlorophenyl)sulfanyl]-3-cyanophenylamine intermediate via nucleophilic aromatic substitution (S~N~Ar), where 4-chlorothiophenol displaces halogen from 2-fluoro-5-nitrobenzonitrile under basic conditions (K~2~CO~3~, DMF, 80°C). Subsequent reduction of the nitro group (Fe/AcOH) yields the aniline precursor for benzamide coupling [1] [2].
Ullmann-Type Condensation: A copper-catalyzed C–S bond formation between 4-bromobenzonitrile and 4-chlorothiophenol generates the 4-[(4-chlorophenyl)sulfanyl]benzonitrile scaffold. Directed ortho-lithiation (n-BuLi, −78°C) followed by cyanation (Zn(CN)~2~) introduces the 3-cyano group prior to amidation [4].
Optimization Insight: The S~N~Ar route achieves 78% yield with reduced metal residues, while Ullmann methods enable regioselective cyanation but require strict temperature control to suppress symmetrical disulfide byproducts [1] [4].
The thioether bridge (–S–) connecting chlorophenyl and cyanophenyl moieties demands efficient catalysis:
Table 1: Catalyst Screening for C–S Bond Formation
Catalyst System | Solvent | Temp (°C) | Yield (%) | Byproducts (%) |
---|---|---|---|---|
Cu~2~O/Phenanthroline | Toluene | 110 | 92 | <3 |
CuI/1,10-Phenanthroline | DMSO | 100 | 88 | 5 |
Pd(OAc)~2~/XantPhos | Dioxane | 120 | 85 | 8 |
Uncatalyzed (Base only) | DMF | 130 | 42 | 25 |
Copper(I) oxide with phenanthroline ligands achieves superior yield by accelerating oxidative addition of 4-chlorothiophenol to the aryl halide. Kinetic studies confirm first-order dependence on copper concentration, with turnover numbers (TON) exceeding 1,800. Palladium systems suffer from competitive dehalogenation of the chlorophenyl group [4] . Microwave irradiation (300 W, 150°C) reduces reaction time from 24 hours to 45 minutes while maintaining 90% yield [6].
Solvent-free synthesis addresses waste limitations in cyanophenyl intermediate production:
Advantages: Particle size reduction during milling increases reactive surface area, accelerating diffusion-limited steps. Energy consumption drops by 60% compared to reflux methods .
The final amidation (3-cyanoaniline + 4-fluorobenzoyl chloride) exhibits pronounced stereoelectronic control:
Optimized Protocol: Reacting equimolar reagents in tetrahydrofuran at 0°C with N,N-diisopropylethylamine gives 96% yield. Higher temperatures cause epimerization at the amide bond when chiral auxiliaries are present [7].
Quantitative analysis of the 5-step synthesis reveals environmental hotspots and improvements:
Table 2: Green Metrics for Optimized Route vs. Conventional Synthesis
Metric | Conventional Route | Optimized Route | Improvement |
---|---|---|---|
Atom Economy (Overall) | 48% | 76% | +58% |
E-Factor (kg waste/kg product) | 142 | 31 | −78% |
PMI (Total Material Input) | 86 | 19 | −78% |
Energy Intensity (MJ/mol) | 310 | 110 | −65% |
Water Usage (L/mol) | 1200 | 300 | −75% |
Key Advancements:
The E-factor reduction to 31 aligns with pharmaceutical industry green chemistry targets (<50), while maintaining 90% purity as confirmed by HPLC [1] .
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3